1,3-Bis(2-methylheptyl)cyclohexane
Description
1,3-Bis(2-methylheptyl)cyclohexane is a cyclohexane derivative substituted with two branched 2-methylheptyl groups at the 1- and 3-positions. The following analysis compares it with structurally or functionally similar cyclohexane derivatives to infer its behavior and applications.
Properties
CAS No. |
115055-07-7 |
|---|---|
Molecular Formula |
C22H44 |
Molecular Weight |
308.594 |
IUPAC Name |
1,3-bis(2-methylheptyl)cyclohexane |
InChI |
InChI=1S/C22H44/c1-5-7-9-12-19(3)16-21-14-11-15-22(18-21)17-20(4)13-10-8-6-2/h19-22H,5-18H2,1-4H3 |
InChI Key |
PSYCAPKSNKZGTM-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)CC1CCCC(C1)CC(C)CCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2-methylheptyl)cyclohexane is synthesized through the alkylation of cyclohexane with diethylhexyl groups. The reaction typically involves the use of a catalyst, such as aluminum chloride, under controlled temperature and pressure conditions. The process ensures the attachment of diethylhexyl groups to the cyclohexane ring, resulting in the formation of Diethylhexylcyclohexane .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation reactors where cyclohexane and diethylhexyl chloride are reacted in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The final product is purified to meet the required specifications for use in personal care formulations .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-methylheptyl)cyclohexane primarily undergoes substitution reactions due to the presence of alkyl groups attached to the cyclohexane ring. It is relatively stable and does not readily participate in oxidation or reduction reactions under normal conditions .
Common Reagents and Conditions
The substitution reactions involving this compound typically require reagents such as halogens or other electrophiles. The reactions are carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from the substitution reactions of this compound include various alkylated derivatives, depending on the nature of the substituent introduced during the reaction .
Scientific Research Applications
1,3-Bis(2-methylheptyl)cyclohexane has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a solvent and a medium for various reactions due to its nonpolar nature and stability. In biology and medicine, this compound is utilized in the formulation of topical treatments and cosmetic products, where it acts as an emollient and enhances the spreadability of active ingredients .
Mechanism of Action
The primary mechanism of action of 1,3-Bis(2-methylheptyl)cyclohexane is its ability to act as an emollient, providing a smooth and non-greasy feel to the skin. It forms a thin, protective layer on the skin’s surface, reducing water loss and improving hydration. The molecular targets and pathways involved include the stratum corneum, where this compound interacts with the lipid matrix to enhance skin barrier function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The table below compares 1,3-Bis(2-methylheptyl)cyclohexane with key analogues:
*Estimated based on substituent addition to cyclohexane (C₆H₁₂).
Substituent Effects on Properties
- Branched Alkyl Groups (2-methylheptyl): The bulky, hydrophobic 2-methylheptyl groups likely enhance thermal stability and reduce polarity compared to smaller or polar substituents. This contrasts with 1,3-BAC’s aminomethyl groups, which increase reactivity (e.g., rapid epoxy curing at low temperatures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
